molecular formula C24H18O6S B12205434 (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate

(2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate

Cat. No.: B12205434
M. Wt: 434.5 g/mol
InChI Key: QSNYIWOZCYUZHQ-UPFJJGCZSA-N
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Description

(2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate is a complex organic compound with a unique structure that combines a benzofuran core with a phenylpropylidene side chain and a methoxybenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of an appropriate phenol derivative with an aldehyde under acidic conditions.

    Introduction of the Phenylpropylidene Side Chain: This step involves the condensation of the benzofuran core with cinnamaldehyde in the presence of a base, such as sodium hydroxide, to form the desired (2E)-3-phenylprop-2-en-1-ylidene moiety.

    Attachment of the Methoxybenzenesulfonate Group: The final step involves the sulfonation of the benzofuran derivative with methoxybenzenesulfonyl chloride in the presence of a base, such as pyridine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.

    Substitution: The methoxybenzenesulfonate group can be substituted with other functional groups using nucleophilic substitution reactions, such as with sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

(2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Properties

Molecular Formula

C24H18O6S

Molecular Weight

434.5 g/mol

IUPAC Name

[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl] 4-methoxybenzenesulfonate

InChI

InChI=1S/C24H18O6S/c1-28-18-10-13-20(14-11-18)31(26,27)30-19-12-15-21-23(16-19)29-22(24(21)25)9-5-8-17-6-3-2-4-7-17/h2-16H,1H3/b8-5+,22-9-

InChI Key

QSNYIWOZCYUZHQ-UPFJJGCZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C=C/C4=CC=CC=C4)/O3

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC=CC4=CC=CC=C4)O3

Origin of Product

United States

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